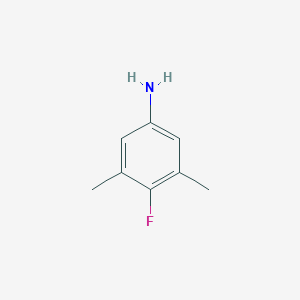

4-Fluoro-3,5-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNFILTZSIUWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598112 | |

| Record name | 4-Fluoro-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1840-27-3 | |

| Record name | 4-Fluoro-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1840-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3,5-dimethylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, applications, and safety protocols for 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3). The information is compiled to serve as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound, also known as 4-fluoro-3,5-xylidine, is an aromatic amine featuring a fluorine atom and two methyl groups on the benzene ring.[1] Its unique structure makes it a valuable intermediate and building block in the synthesis of complex organic molecules, particularly fluoroaromatics.[2][3] The compound's physical state may be a liquid or a solid, depending on the ambient temperature, as its melting point is close to room temperature.[3][4]

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1840-27-3 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₀FN | [3][4][5][6] |

| Molecular Weight | 139.173 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| Melting Point | 30°C to 32°C | [3] |

| Solubility in Water | Sparingly soluble (0.71 g/L at 25°C) | [2][3] |

| Appearance | Liquid or solid | [1][4] |

| Purity | Typically ≥97% | [3][6] |

| InChI Key | IGNFILTZSIUWBS-UHFFFAOYSA-N | [3][4] |

Synthesis and Reactivity

Synthetic Protocols

This compound can be synthesized through various routes. One documented method involves a multi-step reaction starting from 2,6-Dimethylfluorobenzene.[5]

Experimental Protocol: Two-Step Synthesis

-

Nitration: The starting material, 2,6-Dimethylfluorobenzene, undergoes nitration using nitric acid (HNO₃).

-

Reduction: The resulting nitro-intermediate is then reduced to the amine using iron (Fe) powder and aqueous ammonium chloride (NH₄Cl).[5]

This synthetic pathway provides a reliable method for producing this compound for laboratory and industrial use.

Chemical Reactivity and Applications

The primary application of this compound is as a specialized organic building block.[6] It is particularly useful in the synthesis of novel fluoroaromatics, where the fluorine atom can significantly alter the biological and chemical properties of the target molecule.[2][3] Its role as an intermediate is critical in developing new pharmaceutical compounds and other high-value specialty chemicals.

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. For this compound, various spectral data sets are available through chemical suppliers and databases.

-

¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for structural elucidation.[7]

-

¹³C NMR: Carbon-13 NMR data provides further structural detail.[7]

-

IR Spectroscopy: Infrared spectra help identify characteristic functional groups.[7]

-

Mass Spectrometry (MS): Mass spectra are used to confirm the molecular weight and fragmentation pattern.[7]

Researchers can typically access these spectra from the supplier from which the chemical was purchased or through comprehensive databases like ChemicalBook.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid eating, drinking, or smoking when using this product.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[3]

In case of exposure, follow standard first-aid procedures and seek medical advice if necessary.[4]

References

- 1. dimethylaniline suppliers USA [americanchemicalsuppliers.com]

- 2. This compound | 1840-27-3 [chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound (1840-27-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylaniline (CAS: 1840-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethylaniline (CAS number: 1840-27-3), a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and safety profile. While specific experimental spectroscopic data and detailed toxicological studies are limited in publicly accessible literature, this guide presents information on closely related compounds to offer valuable insights for researchers.

Core Properties

This compound is a substituted aniline featuring a fluorine atom and two methyl groups on the aromatic ring. These substitutions impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1840-27-3 | General |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Melting Point | 30-32 °C | - |

| Boiling Point | 225.6 ± 35.0 °C at 760 mmHg | - |

| Density | 1.083 ± 0.06 g/cm³ | - |

| Solubility | Sparingly soluble in water | - |

| Flash Point | 103.5 ± 12.5 °C | - |

Synthesis and Reactivity

The primary synthetic route to this compound reported in the literature involves a two-step process starting from 2,6-dimethylfluorobenzene.[1]

Experimental Workflow: Synthesis of this compound

References

In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3), a key intermediate in the synthesis of various organic compounds. This document details its physical characteristics, provides standardized experimental protocols for their determination, and includes relevant spectral data.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of these properties is presented below.

| Physical Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 225.6 ± 35.0 °C at 760 Torr | [3] |

| Density | 1.083 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |

| Solubility | Sparingly soluble in water (0.71 g/L @ 25°C) | [3] |

| pKa (Predicted) | 4.90 ± 0.10 | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point provides information about the volatility of the compound.

Methodology:

-

A small volume of this compound is placed in a micro boiling point tube.

-

A sealed capillary tube is inverted and placed inside the boiling point tube.

-

The apparatus is heated in a suitable bath (e.g., silicone oil).

-

The temperature is carefully monitored. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid re-enters the capillary upon cooling.

Solubility Determination

Understanding the solubility of this compound is essential for reaction setup, purification, and formulation.

Methodology:

-

A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a constant temperature.

-

The mixture is agitated until equilibrium is reached.

-

The concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy or by evaporating the solvent from a filtered, saturated solution and weighing the residue.

Density Determination

Density is a fundamental physical property useful for mass-to-volume conversions and for assessing material purity.

Methodology:

-

A pycnometer (a flask with a specific volume) is weighed empty.

-

The pycnometer is filled with this compound (in its liquid state, i.e., above its melting point) and weighed again.

-

The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., water), and weighed.

-

The density of the sample is calculated from the recorded weights and the known density of the reference liquid.

pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the aniline nitrogen.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the aniline.

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals will be consistent with the number of protons in each environment. Splitting patterns will provide information about the connectivity of the protons. A spectrum is available for reference on ChemicalBook.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a C-F stretching band.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.17 g/mol ). The fragmentation pattern can provide further structural information.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an organic compound such as this compound.

Caption: Workflow for Physical Characterization.

References

4-Fluoro-3,5-dimethylaniline molecular structure and weight

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. This information is intended to support research and development activities in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Structure and Properties

This compound is an aromatic amine characterized by a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the aniline ring.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1840-27-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀FN | [1][2][4][5] |

| Molecular Weight | 139.17 g/mol | [2][3][4][5] |

| Physical State | Liquid or Solid | [1] |

| Boiling Point | 127°-130° C at 40 mm Hg | [1] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [6] |

| Canonical SMILES | CC1=CC(N)=CC(C)=C1F | [1] |

| InChI Key | IGNFILTZSIUWBS-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 3,5-dimethylphenylazide with hydrogen fluoride.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

A solution of 3,5-dimethylphenylazide in hexane is placed in a suitable pressure reactor (e.g., a rocker bomb).[1]

-

Hydrogen fluoride is added to the reactor.[1]

-

The reaction mixture is agitated at room temperature for 10 hours.[1]

-

After the reaction, the mixture is cooled, vented, and poured out. The reactor is rinsed with water and dichloromethane.[1]

-

The combined organic and aqueous phases are concentrated under a stream of nitrogen.[1]

-

The resulting residue is combined with the aqueous rinse, cooled to 0°C, and made alkaline with potassium hydroxide pellets.[1]

-

The aqueous layer is extracted three times with dichloromethane.[1]

-

The combined organic extracts are dried over magnesium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product as a brown-red oil.[1]

-

The crude product is purified by vacuum distillation (boiling point 127°-130° C at 40 mm Hg) to yield this compound as a colorless oil.[1]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound. While specific spectral data can be found in various databases, a typical ¹H NMR spectrum in CDCl₃ would show signals corresponding to the aromatic protons, the amine protons, and the methyl protons.[5] The fluorine atom will cause characteristic splitting patterns in the signals of nearby protons and carbons.

High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification of this compound can be performed using reversed-phase HPLC with UV detection. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The gradient and buffer pH would be optimized to achieve good separation from any impurities.[3]

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its applications are primarily in:

-

Pharmaceuticals: The introduction of a fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[7] This makes fluorinated anilines like this compound attractive starting materials in drug discovery programs.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and selectivity of herbicides and pesticides.[7]

-

Materials Science: It can be used in the synthesis of specialty polymers and other functional materials.[7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

In case of exposure, follow the first-aid measures outlined in the SDS.[6][8][9]

References

- 1. prepchem.com [prepchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 1840-27-3|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound (1840-27-3) 1H NMR [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3,5-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3,5-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines predicted solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and includes logical workflows for experimental procedures and solvent selection.

Predicted Solubility of this compound

While extensive quantitative solubility data for this compound is not widely published, predictions can be made based on the principle of "like dissolves like" and available data for structurally similar compounds such as xylidines, N,N-dimethylaniline, and fluoroanilines. Aromatic amines, including xylidine isomers, are generally miscible with or highly soluble in polar organic solvents like ethanol and diethyl ether, and also show good solubility in nonpolar aromatic solvents like benzene.[1][2] The presence of the polar amino group and the fluorine atom in this compound suggests good solubility in polar solvents. N,N-dimethylaniline, a related compound, is soluble in a range of organic solvents including acetone, benzene, chloroform, diethyl ether, and ethanol.[3] Similarly, 4-fluoroaniline is known to be soluble in ethanol and ether.[4]

Based on these analogs, the following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Highly Soluble | The polar hydroxyl group of methanol can form hydrogen bonds with the amino group and the fluorine atom of the solute. |

| Ethanol | Highly Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Structurally similar xylidines are miscible with ethanol. | |

| Ketones | Acetone | Highly Soluble | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the polar C-N and C-F bonds of the aniline. N,N-dimethylaniline is soluble in acetone.[3] |

| Ethers | Diethyl Ether | Soluble | As a moderately polar solvent, diethyl ether can solvate the aromatic ring and interact with the polar functional groups. Xylidines are miscible with diethyl ether.[1] |

| Tetrahydrofuran (THF) | Highly Soluble | THF is a polar aprotic ether with good solvating power for a wide range of organic compounds. | |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that can effectively dissolve many aromatic compounds. |

| Halogenated | Dichloromethane (DCM) | Highly Soluble | DCM is a polar aprotic solvent with excellent solvating capabilities for a broad spectrum of organic molecules. |

| Chloroform | Highly Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. N,N-dimethylaniline is soluble in chloroform.[3] | |

| Aromatic | Toluene | Soluble | The non-polar aromatic ring of toluene can interact favorably with the phenyl ring of this compound through π-stacking. The methyl groups on the aniline also contribute to favorable van der Waals interactions. |

| Benzene | Soluble | Similar to toluene, benzene is a good solvent for aromatic compounds. 2,4-Dimethylaniline is highly soluble in benzene.[2] | |

| Alkanes | Hexane | Slightly Soluble | As a non-polar solvent, hexane is not expected to effectively solvate the polar amino and fluoro groups of the molecule, leading to limited solubility. |

| Amides | Dimethylformamide (DMF) | Highly Soluble | DMF is a highly polar aprotic solvent with strong solvating power for a wide range of organic and inorganic compounds. |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from general methods for determining the solubility of organic compounds.[5][6][7]

1. Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: High-purity (≥ 99%) organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, ethyl acetate, toluene, hexane, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 10 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Centrifuge (optional)

2. Experimental Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

2.2. Sample Collection and Preparation

-

Stop the agitation and allow the solid to settle. If necessary, centrifuge the vials at a low speed to facilitate sedimentation.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Record the exact dilution factor.

2.3. Analytical Method

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

3. Data Analysis and Presentation

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Summarize all quantitative data in a clearly structured table for easy comparison.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Logical Workflow for Solvent Selection

This diagram provides a logical approach for selecting an appropriate solvent for processes involving aromatic amines like this compound, considering both solubility and other practical factors.

References

- 1. Xylidine [chemeurope.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the production of 4-Fluoro-3,5-dimethylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams of the reaction pathways.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are discussed herein:

-

Pathway 1: Fluorination of 3,5-Dimethylphenylazide. This method involves the direct fluorination of an azide precursor using hydrogen fluoride.

-

Pathway 2: Two-Step Synthesis from 2,6-Dimethylfluorobenzene. This pathway proceeds through the nitration of the starting material followed by the reduction of the resulting nitro intermediate.

A detailed comparison of these pathways is presented below, offering insights into their respective yields, conditions, and starting materials.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data associated with each synthesis pathway, facilitating a direct comparison of their key reaction parameters.

| Parameter | Pathway 1: Fluorination of 3,5-Dimethylphenylazide | Pathway 2: Nitration and Reduction of 2,6-Dimethylfluorobenzene |

| Starting Material | 3,5-Dimethylphenylazide | 2,6-Dimethylfluorobenzene |

| Key Reagents | Hydrogen fluoride (HF) | 1. Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) 2. Iron (Fe) powder, Ammonium Chloride (NH₄Cl) |

| Reaction Time | 10 hours | 1. 1-4 hours (Nitration) 2. 2-4 hours (Reduction) |

| Temperature | Room Temperature | 1. 0-10°C (Nitration) 2. Reflux (Reduction) |

| Overall Yield | ~60% | Not explicitly stated, but individual step yields are generally high. |

| Purification Method | Vacuum distillation | 1. Column chromatography or recrystallization (Nitration) 2. Extraction and distillation (Reduction) |

Experimental Protocols

Pathway 1: Synthesis from 3,5-Dimethylphenylazide

This protocol is adapted from US Patent US04145364.[1]

Step 1: Preparation of this compound

-

A 95 ml hexane solution of 3,5-dimethylphenylazide is charged to a rocker bomb.

-

20 ml of hydrogen fluoride is carefully added to the bomb.

-

The reaction mixture is aged for 10 hours at room temperature with agitation.

-

After the reaction is complete, the bomb is cooled and vented.

-

The contents are poured from the bomb, and the bomb is rinsed with 40 ml of water and 40 ml of dichloromethane.

-

The combined hexane, dichloromethane, and hydrogen fluoride are evaporated under a stream of nitrogen.

-

The resulting residue is combined with the aqueous rinse and cooled to 0°C.

-

The solution is rendered alkaline by the addition of potassium hydroxide (KOH) pellets.

-

The product is extracted three times with 75 ml of dichloromethane per extraction.

-

The combined organic extracts are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield a crude product.

-

The crude oil is then purified by vacuum distillation at 40 mm Hg to yield this compound as a colorless oil (boiling point: 127°-130°C at 40 mm Hg).[1] The final yield is approximately 60%.[1]

Pathway 2: Synthesis from 2,6-Dimethylfluorobenzene

This two-step synthesis involves the nitration of 2,6-dimethylfluorobenzene followed by the reduction of the nitro group. The following protocol is based on established chemical literature.[2]

Step 1: Nitration of 2,6-Dimethylfluorobenzene to 1-Fluoro-2,6-dimethyl-4-nitrobenzene

-

In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10°C.

-

To this nitrating mixture, add 2,6-dimethylfluorobenzene dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for 2-3 hours at a temperature between 0°C and 10°C.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable solvent such as dichloromethane or ether.

-

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 1-fluoro-2,6-dimethyl-4-nitrobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 1-Fluoro-2,6-dimethyl-4-nitrobenzene to this compound

-

In a round-bottom flask, create a suspension of 1-fluoro-2,6-dimethyl-4-nitrobenzene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

The remaining aqueous solution is then made basic with an appropriate base (e.g., sodium carbonate or sodium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation if necessary.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic pathways.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline scaffold, a deceptively simple aromatic amine, represents a cornerstone in the edifice of modern organic and medicinal chemistry. Its journey from a byproduct of coal tar to a privileged pharmacophore in blockbuster drugs is a testament to over a century of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, offering researchers and drug development professionals a comprehensive understanding of the foundational chemistry, key synthetic milestones, and the evolution of their therapeutic applications. We will delve into the seminal experimental protocols that defined an era and present a structured overview of the quantitative data that propelled the field forward.

I. The Dawn of Aniline: From Indigo to Industrial Synthesis

The story of aniline begins not with a targeted synthesis, but with the deconstruction of a natural product.

-

1826: Otto Unverdorben's "Crystallin" - Through the destructive distillation of indigo, German chemist Otto Unverdorben first isolated a substance he named "Crystallin." This was the first recorded isolation of aniline.[1]

-

1834: Friedlieb Runge and "Kyanol" - Independently, Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol."[1]

-

1840: Fritzsche and "Aniline" - Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oily substance he named "aniline," derived from the Sanskrit word for the indigo plant, 'nila'.[2]

-

1842: Zinin's "Benzidam" - Nikolay Zinin accomplished the reduction of nitrobenzene to a base he called "benzidam."[1]

-

1843: Hofmann's Unification - It was August Wilhelm von Hofmann who demonstrated that all these substances were, in fact, the same compound, which became universally known as aniline.[1]

A pivotal moment in the history of aniline was the development of a commercially viable synthesis, which unlocked its potential for industrial applications.

-

1854: The Béchamp Reduction - Antoine Béchamp discovered that nitrobenzene could be reduced to aniline using iron filings and an acid, a process that became the dominant industrial method for aniline production for many years.[3][4]

Historical Synthesis Timeline

Caption: A timeline of the key discoveries leading to the identification and industrial synthesis of aniline.

II. The Mauve Revolution and the Birth of Synthetic Dyes

The first major application of aniline and its derivatives was in the burgeoning textile industry, a development sparked by a serendipitous discovery.

-

1856: William Henry Perkin's Mauveine - While attempting to synthesize quinine, the 18-year-old chemist William Henry Perkin, a student of Hofmann, accidentally synthesized the first synthetic organic dye, mauveine, from impure aniline.[5][6] This discovery launched the synthetic dye industry and demonstrated the vast potential of aniline as a chemical feedstock.[6][7]

General Workflow of Early Aniline Dye Synthesis

Caption: A simplified workflow for the production of mauveine from coal tar in the 19th century.

III. From Dyes to Drugs: The Medicinal Chemistry of Substituted Anilines

The recognition that aniline-based dyes could selectively stain biological tissues led to the revolutionary idea that they could also be used to target pathogens. This marked the beginning of chemotherapy.

-

Late 19th Century: Acetanilide, the First Synthetic Analgesic - Acetanilide, a simple derivative of aniline, was one of the first synthetic analgesics and antipyretics, though its use was later curtailed due to toxicity.[3][8]

-

1909: Paul Ehrlich's "Magic Bullet" - Salvarsan - Paul Ehrlich, building on his work with dyes, systematically synthesized and tested hundreds of organoarsenic compounds. This led to the discovery of Salvarsan (arsphenamine), the first effective treatment for syphilis.[9][10] Although not a direct aniline derivative in its final form, the intellectual lineage from aniline dyes to targeted chemotherapy is direct.

-

1932: The Dawn of Antibiotics - Prontosil - Gerhard Domagk discovered that the sulfonamide-containing azo dye, Prontosil, was effective against streptococcal infections.[11] It was later shown to be a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide, an aniline derivative.[2][12]

IV. Modern Synthetic Methodologies for Substituted Anilines

While early methods were groundbreaking, modern organic synthesis has developed more versatile and efficient ways to construct substituted anilines.

A. The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl anilines.[13][14]

B. The Buchwald-Hartwig Amination

A more recent and highly versatile method, the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[15][16] It offers a broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[17]

Comparative Overview of Key Synthetic Reactions

| Reaction | Catalyst | Typical Substrates | Key Advantages | Key Disadvantages |

| Béchamp Reduction | Iron (Fe) in acid | Aromatic nitro compounds | Low cost, scalable | Harsh conditions, stoichiometric iron waste |

| Ullmann Condensation | Copper (Cu) | Aryl halides, anilines | Good for electron-deficient aryl halides | High temperatures, often requires stoichiometric copper |

| Buchwald-Hartwig Amination | Palladium (Pd) with phosphine ligands | Aryl halides/triflates, anilines | Broad substrate scope, mild conditions, high functional group tolerance | Catalyst cost, sensitivity to air and moisture |

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

V. Substituted Anilines as Kinase Inhibitors in Modern Drug Discovery

In contemporary drug development, the substituted aniline scaffold is a prominent feature in a multitude of kinase inhibitors, particularly in oncology. The 4-anilinoquinazoline core is a well-established pharmacophore that targets the ATP-binding site of several key kinases.

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations and overexpression of EGFR are hallmarks of various cancers. 4-Anilinoquinazoline derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[18][19]

B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily mediated by the VEGF/VEGFR-2 pathway. Substituted anilines have been incorporated into potent VEGFR-2 inhibitors.[1][7]

C. PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aniline-containing compounds have been designed to target kinases within this critical signaling cascade.[20][21][22]

Signaling Pathways Targeted by Substituted Aniline Kinase Inhibitors

Caption: Major signaling pathways in oncology targeted by substituted aniline-based kinase inhibitors.

VI. Detailed Experimental Protocols

A. Synthesis of Aniline via Béchamp Reduction (Representative Protocol)

Objective: To synthesize aniline by the reduction of nitrobenzene using iron and hydrochloric acid.

Materials:

-

Nitrobenzene

-

Iron filings (fine powder)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30%)

-

Sodium Chloride (NaCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place iron filings and water.

-

Heat the mixture to near boiling and add a small amount of concentrated HCl.

-

Add nitrobenzene in small portions through the dropping funnel while maintaining vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.[23]

-

After the addition is complete, continue heating under reflux for a specified time (e.g., 2-3 hours) until the odor of nitrobenzene is no longer apparent.

-

Allow the reaction mixture to cool slightly and then make it strongly alkaline by the slow addition of a concentrated NaOH solution. This will precipitate iron hydroxides and liberate the free aniline.

-

Set up for steam distillation and distill the mixture until the distillate is no longer milky.

-

Saturate the distillate with NaCl to decrease the solubility of aniline in water.

-

Extract the aniline from the aqueous layer using diethyl ether.

-

Combine the ethereal extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ether by distillation.

-

Purify the crude aniline by distillation, collecting the fraction boiling at approximately 184 °C.[24]

B. Synthesis of Acetanilide from Aniline (Representative Protocol)

Objective: To synthesize acetanilide by the acetylation of aniline.

Materials:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Zinc dust (optional, to prevent oxidation of aniline)[25]

-

Sodium acetate solution

-

Ice

Procedure:

-

In a flask, combine aniline and glacial acetic acid.

-

Add acetic anhydride to the mixture. A small amount of zinc dust can be added to prevent the oxidation of aniline.[25]

-

Gently reflux the mixture for 15-20 minutes.

-

Pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.[25]

-

The crude acetanilide will precipitate as a white solid.

-

Isolate the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude acetanilide from hot water to obtain the purified product.

-

Collect the purified crystals by filtration and allow them to air dry.

VII. Quantitative Data Summary

A. Biological Activity of Representative Substituted Aniline Kinase Inhibitors

| Compound Class | Target Kinase(s) | Example Compound | IC₅₀ (nM) | Cell Line | Reference |

| 4-Anilinoquinazolines | EGFR | Compound 7i | 17.32 (EGFR) | A549, HT-29, MCF-7 | [26] |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Vandetanib derivative (10a) | EGFR: 2.5, VEGFR-2: 15.3 | A549, H446 | [1] |

| Aniline Derivatives | PI3K/Akt/mTOR | Pegaharoline A (PA) | - | A549, PC9 | [20] |

Note: IC₅₀ values are highly dependent on assay conditions and are presented for comparative purposes.

Conclusion

The journey of substituted anilines from their initial isolation in the 19th century to their current status as indispensable scaffolds in medicinal chemistry is a compelling narrative of scientific discovery and innovation. From the vibrant hues of the first synthetic dyes to the life-saving potential of modern targeted therapies, the aniline core has proven to be remarkably versatile. A thorough understanding of the historical context, the evolution of synthetic methodologies, and the principles of their biological activity is crucial for today's researchers and drug development professionals. As we continue to refine our synthetic tools and deepen our understanding of complex biological pathways, the legacy of aniline will undoubtedly continue to inspire the development of new and improved therapeutics for generations to come.

References

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]

- 3. Experimental study of Bechamp process for nitrobenzene reduction to aniline [repository.iitgn.ac.in]

- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 5. William Henry Perkin | Science History Institute [sciencehistory.org]

- 6. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 7. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. grokipedia.com [grokipedia.com]

- 11. britannica.com [britannica.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 24. prepchem.com [prepchem.com]

- 25. byjus.com [byjus.com]

- 26. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-Fluoro-3,5-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3). This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, quality control, and drug development by presenting key analytical data in a structured and accessible format.

Core Spectroscopic Data

While comprehensive, publicly available datasets for this compound are limited, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. The following tables provide a predicted summary of the key data points for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 6.7 | d (doublet) | 2H | Aromatic CH |

| ~3.6 (broad s) | s (singlet) | 2H | -NH₂ |

| ~2.2 | s (singlet) | 6H | -CH₃ |

Predicted solvent: CDCl₃. The aromatic protons are expected to appear as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 (d, J ≈ 240 Hz) | C -F |

| ~145 (d, J ≈ 2 Hz) | C -NH₂ |

| ~125 (d, J ≈ 15 Hz) | C -CH₃ |

| ~115 (d, J ≈ 20 Hz) | Aromatic C H |

| ~15 | -C H₃ |

Predicted solvent: CDCl₃. Carbon signals are expected to show coupling with the fluorine atom (J-coupling constants are approximate).

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1600 - 1630 | Strong | N-H bend (scissoring) |

| 1450 - 1550 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-N stretch (aromatic amine) |

| 1100 - 1200 | Strong | C-F stretch |

Predicted sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 124 | Moderate | [M - CH₃]⁺ |

| 111 | Moderate | [M - NH₂ - F]⁺ |

Predicted ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS with Electron Ionization):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Processing:

-

The mass spectrum corresponding to the GC peak of this compound is analyzed.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

4-Fluoro-3,5-dimethylaniline: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylaniline is a fluorinated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. The strategic introduction of a fluorine atom onto the 3,5-dimethylaniline scaffold can profoundly influence the physicochemical and biological properties of resulting molecules. This in-depth technical guide explores the potential research applications of this compound, providing insights into its synthesis, chemical properties, and prospective utility in the development of novel bioactive compounds and advanced materials. While direct, extensive research on this specific isomer is emerging, this guide draws upon data from structurally related compounds to highlight its promising future in various scientific domains.

Chemical Properties and Synthesis

A thorough understanding of the chemical characteristics and synthetic routes is paramount for the effective utilization of this compound in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1840-27-3 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Liquid | [3] |

| Purity | ≥97% | [3] |

| Solubility | Sparingly soluble in water (0.71 g/L @ 25°C) | [2] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Source |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| IR | Available | [4] |

| Mass Spectrometry | Available | [4] |

Synthesis of this compound

A key synthetic route to this compound involves a two-step process starting from 2,6-dimethylfluorobenzene.[1]

Experimental Protocol: Synthesis from 2,6-Dimethylfluorobenzene [1]

Step 1: Nitration of 2,6-Dimethylfluorobenzene

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, carefully add 2,6-dimethylfluorobenzene.

-

Nitrating Agent: Slowly introduce a nitrating mixture, typically consisting of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while maintaining a low temperature to control the exothermic reaction.

-

Reaction Conditions: The reaction is stirred for a specified period to ensure complete nitration.

-

Work-up: The reaction mixture is then carefully quenched with ice water, and the crude nitro product, 4-fluoro-2,6-dimethyl-1-nitrobenzene, is isolated through extraction with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Step 2: Reduction of 4-Fluoro-2,6-dimethyl-1-nitrobenzene

-

Reaction Setup: The purified 4-fluoro-2,6-dimethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: A reducing agent, commonly iron (Fe) powder in the presence of an acid (e.g., hydrochloric acid or ammonium chloride solution), is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring to facilitate the reduction of the nitro group to an amine.

-

Work-up: After the reaction is complete, the mixture is cooled and made basic to precipitate the iron salts. The product, this compound, is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthesis of this compound.

Potential Research Applications in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[5][6] this compound represents a valuable scaffold for the synthesis of novel bioactive molecules.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase active site.[3][7] The fluorine atom in this compound can act as a hydrogen bond acceptor, potentially forming favorable interactions with the kinase hinge. Furthermore, the dimethyl substitution pattern can provide steric hindrance to prevent unwanted metabolism and can be tailored to fit specific sub-pockets of the kinase active site. The synthesis of novel kinase inhibitors could involve the coupling of this compound with various heterocyclic scaffolds, a common approach in kinase inhibitor design.[8][9][10]

Kinase Inhibitor Development Workflow.

Agrochemicals

Fluorinated compounds are prevalent in the agrochemical industry due to their enhanced efficacy and metabolic stability. This compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern may lead to compounds with improved soil retention, reduced leaching, and enhanced target specificity, contributing to the development of more environmentally benign crop protection agents.

Potential Research Applications in Materials Science

Fluorinated polymers, such as polyimides, are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. These characteristics make them suitable for applications in the aerospace and electronics industries.

High-Performance Polyimides

This compound can be utilized as a diamine monomer in the synthesis of novel fluorinated polyimides. The incorporation of the fluoro and dimethyl groups is expected to enhance the solubility of the resulting polymers, facilitating their processing, while also potentially lowering the dielectric constant and moisture absorption, which are critical parameters for microelectronics applications.

Experimental Protocol: Synthesis of a Polyimide from this compound (General Procedure)

-

Poly(amic acid) Formation:

-

In a dry, inert atmosphere, dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

To this solution, add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise while stirring at room temperature.

-

Continue stirring for several hours to form the poly(amic acid) solution.

-

-

Imidization:

-

The poly(amic acid) solution can be cast onto a substrate to form a film.

-

The film is then subjected to thermal imidization by heating it in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under an inert atmosphere. This process removes water and closes the imide ring, forming the final polyimide.

-

Alternatively, chemical imidization can be performed at lower temperatures by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

-

References

- 1. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Fluoro-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3,5-dimethylaniline is a substituted aniline derivative, available as a liquid with a purity of 98%.[1] Due to the lack of specific toxicological data, it should be handled as a potentially hazardous substance with acute toxicity, potential for skin and eye damage, and possible long-term health effects analogous to other aniline compounds. This document provides a comprehensive overview of the presumed hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the hazard profile of 4-fluoroaniline and aniline, this compound should be presumed to possess the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[2][3] Systemic effects can include methaemoglobinaemia, cyanosis, headache, nausea, and dizziness.[2]

-

Skin Corrosion/Irritation: 4-fluoroaniline is classified as causing severe skin burns and eye damage.[4] Direct contact with this compound should be avoided.

-

Serious Eye Damage/Irritation: As with other corrosive substances, contact with the eyes is likely to cause serious and potentially permanent damage.[3][4]

-

Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[3] Therefore, this compound should be treated as a potential carcinogen and mutagen.

-

Aquatic Toxicity: Aniline is very toxic to aquatic life.[3] Releases into the environment must be avoided.

GHS Hazard Statements (Presumed)

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

Quantitative Data Summary

The following tables summarize key quantitative data for surrogate compounds. This data should be used for risk assessment purposes in the absence of specific data for this compound.

Table 1: Physical and Chemical Properties

| Property | 4-Fluoroaniline | Aniline | This compound |

| CAS Number | 371-40-4 | 62-53-3 | 1840-27-3 |

| Molecular Formula | C6H6FN | C6H7N | C8H10FN |

| Molecular Weight | 111.12 g/mol [4] | 93.13 g/mol | 139.17 g/mol [1] |

| Appearance | Light-colored oily liquid[5] | Colorless to brown, oily liquid[6] | Liquid[1] |

| Boiling Point | 187 °C at 1023 hPa[4] | 184 °C | Not Available |

| Melting Point | -1.9 °C | -6 °C | Not Available |

| Flash Point | 74 °C (165 °F)[5] | 70 °C (158 °F) | Not Available |

| Density | 1.155 g/cm³ | 1.022 g/cm³ | Not Available |

Table 2: Toxicological Data (for Surrogate Compounds)

| Data Point | Species | Route | Value | Reference |

| LD50 (4-fluoroaniline) | Rat | Oral | 417-460 mg/kg bw | [7] |

| OSHA PEL (Aniline) | Human | TWA | 5 ppm (skin) | [6] |

| NIOSH REL (Aniline) | Human | TWA | Lowest feasible concentration | [6] |

| ACGIH TLV (Aniline) | Human | TWA | 2 ppm (skin) | [6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed hazards, all work with this compound must be conducted within a properly functioning certified laboratory chemical fume hood.[8]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline; nitrile gloves are not recommended.[8] Always consult the glove manufacturer's compatibility chart.

-

Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.

-

Skin and Body Protection: A fully-buttoned lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Personnel must be medically cleared and fit-tested to wear a respirator.[8]

General Handling Protocol

-

Designated Area: All work with this compound should be confined to a designated area within a chemical fume hood. This area should be clearly marked with warning signs.[8]

-

Pre-use Inspection: Inspect containers for damage or leaks before handling.

-

Dispensing: Use a syringe or pipette for transferring small quantities to minimize the risk of spills. Avoid creating aerosols.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

-

Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]

-

Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Secure the area and prevent entry. Notify your institution's emergency response team.[8]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling hazardous chemicals like this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. unece.org [unece.org]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Synthesis of 4-Fluoro-3,5-dimethylaniline from 2,6-Dimethylfluorobenzene: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of 4-fluoro-3,5-dimethylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of commercially available 2,6-dimethylfluorobenzene to yield the intermediate, 4-fluoro-3,5-dimethylnitrobenzene. Subsequent reduction of the nitro group using a cost-effective and efficient iron-based system affords the target aniline. This document outlines the detailed experimental procedures, presents key quantitative data in a structured format, and includes process diagrams to ensure clarity and reproducibility.

Introduction

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Specifically, fluoro- and methyl-substituted anilines are of significant interest due to the unique physicochemical properties imparted by these functional groups, which can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. The target molecule, this compound, serves as a key precursor for various applications, necessitating a reliable and well-documented synthetic route.

The synthesis described herein involves a two-step sequence starting from 2,6-dimethylfluorobenzene. The first step is an electrophilic aromatic substitution, specifically a nitration reaction. The directing effects of the activating methyl groups and the ortho-, para-directing, yet deactivating, fluorine atom guide the incoming nitro group to the 4-position, sterically unhindered and electronically favored. The second step involves the reduction of the nitroaromatic intermediate to the corresponding aniline. Among various reduction methods, the use of iron powder in the presence of an electrolyte such as ammonium chloride offers a scalable, economical, and environmentally benign option compared to catalytic hydrogenation or reductions with more hazardous reagents.

Overall Reaction Scheme

The synthesis of this compound from 2,6-dimethylfluorobenzene proceeds via a two-step reaction pathway, as illustrated below.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3,5-dimethylnitrobenzene

This protocol describes the nitration of 2,6-dimethylfluorobenzene using a standard mixed acid procedure.

Materials:

-

2,6-Dimethylfluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration Reaction: To the cold, stirred nitrating mixture, add 2,6-dimethylfluorobenzene (1.0 equivalent) dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 5-10 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.

-

Extraction and Washing: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3,5-dimethylnitrobenzene.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Step 2: Synthesis of this compound

This protocol details the reduction of the intermediate 4-fluoro-3,5-dimethylnitrobenzene to the final product using iron powder and ammonium chloride.

Materials:

-

4-Fluoro-3,5-dimethylnitrobenzene

-

Iron Powder

-

Ammonium Chloride

-

Ethanol

-

Water

-

Ethyl Acetate

-

Celite

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3,5-dimethylnitrobenzene (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (5.0 equivalents).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

-

Reduction Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

-